molecular formula C50H84ClN B1670097 Decaprenylamine hydrochloride CAS No. 77388-50-2

Decaprenylamine hydrochloride

Cat. No.: B1670097
CAS No.: 77388-50-2
M. Wt: 734.7 g/mol
InChI Key: RZXYKAPSYZDSNM-CRAXORESSA-N
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Description

Decaprenylamine hydrochloride is a biochemical.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing decaprenylamine hydrochloride in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, such as amine alkylation or condensation, followed by hydrochloric acid salt formation. Key steps include:

  • Purification via recrystallization using ethanol/water mixtures to ensure high yield and purity .
  • Validation of intermediates using thin-layer chromatography (TLC) or HPLC .
  • Final characterization via melting point analysis and spectroscopic methods (e.g., NMR, FT-IR) . Note: Always adhere to institutional safety protocols for handling corrosive agents like HCl .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • Identity Confirmation:

  • NMR Spectroscopy: Compare 1^1H and 13^13C spectra with reference data .
  • Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns .
    • Purity Assessment:
  • HPLC-UV/RI: Use reverse-phase columns (C18) with isocratic elution (e.g., acetonitrile/water + 0.1% TFA) to detect impurities ≤0.1% .
  • Karl Fischer Titration: Quantify residual water content (<0.5% w/w) .

Q. What safety precautions are critical when handling this compound in vitro?

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use respiratory protection (N95 mask) during powder handling .
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks .
  • Decontamination: Clean spills with 10% sodium bicarbonate solution followed by ethanol .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in this compound stability studies?

Contradictions in stability data (e.g., degradation under varying pH) require:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 3–6 months, with periodic HPLC analysis .
  • Forced Degradation Studies: Use acidic/alkaline hydrolysis (0.1M HCl/NaOH, 60°C) to identify degradation pathways .
  • Statistical Validation: Apply ANOVA to compare batch variability and ensure reproducibility .

Q. What methodological considerations are vital for assessing this compound’s interaction with biological membranes?

  • Liposome Binding Assays: Prepare phosphatidylcholine liposomes and measure drug partitioning via fluorescence quenching .
  • Permeability Studies: Use Caco-2 cell monolayers to simulate intestinal absorption. Calculate apparent permeability (PappP_{app}) with LC-MS quantification .
  • Data Interpretation: Normalize results to control compounds (e.g., propranolol for high permeability) to minimize experimental bias .

Q. How can mechanistic studies elucidate this compound’s activity against resistant bacterial strains?

  • Target Engagement Assays: Perform competitive binding studies with radiolabeled substrates (e.g., 3^3H-NAD) in Mycobacterium tuberculosis lysates .
  • Resistance Profiling: Compare MIC values in wild-type vs. efflux pump-overexpressing strains using broth microdilution .
  • Structural Analysis: Use X-ray crystallography or molecular docking to map interactions with decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .

Q. Methodological Best Practices

  • Data Reproducibility: Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) in lab notebooks .
  • Ethical Compliance: For in vivo studies, obtain institutional animal care committee approval and follow ARRIVE guidelines for reporting .
  • Peer Review: Submit findings to journals with transparent peer review (e.g., Reviews in Analytical Chemistry) to enhance credibility .

Properties

CAS No.

77388-50-2

Molecular Formula

C50H84ClN

Molecular Weight

734.7 g/mol

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-amine;hydrochloride

InChI

InChI=1S/C50H83N.ClH/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51;/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40,51H2,1-11H3;1H/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+;

InChI Key

RZXYKAPSYZDSNM-CRAXORESSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN)C)C)C)C)C)C)C)C)C)C.Cl

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CN)/C)/C)/C)/C)/C)/C)/C)/C)/C)C.Cl

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN)C)C)C)C)C)C)C)C)C)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decaprenylamine hydrochloride;  Decaprenylamine HCl

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Decaprenylamine hydrochloride
Decaprenylamine hydrochloride
Decaprenylamine hydrochloride
Decaprenylamine hydrochloride
Decaprenylamine hydrochloride
Decaprenylamine hydrochloride

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